molecular formula C10H13NO B8532676 3-Pyridinepentanal

3-Pyridinepentanal

Cat. No.: B8532676
M. Wt: 163.22 g/mol
InChI Key: JAGXXKKLZUOARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinepentanal is an organic compound that features a pyridine ring attached to a pentanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinepentanal typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable pentanal precursor under controlled conditions. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and pentanal in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinepentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 5-(3-Pyridinyl)pentanoic acid.

    Reduction: 5-(3-Pyridinyl)pentanol.

    Substitution: 5-(3-Chloropyridinyl)pentanal.

Scientific Research Applications

3-Pyridinepentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinepentanal involves its interaction with molecular targets such as enzymes and receptors that have affinity for pyridine derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding with aromatic and polar residues in biological molecules, influencing their function.

Comparison with Similar Compounds

    5-(2-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 2-position.

    5-(4-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 4-position.

    5-(3-Pyridinyl)hexanal: Similar structure but with a hexanal chain instead of a pentanal chain.

Uniqueness: 3-Pyridinepentanal is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and homologs.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-pyridin-3-ylpentanal

InChI

InChI=1S/C10H13NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-9H,1-3,5H2

InChI Key

JAGXXKKLZUOARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Utilising the procedure described in example 10(a) employing 5-(3-pyridyl)-1-pentanol in lieu of 3-(3-pyridyl)-1-propanol gave after purification by column chromatography (flash silica gel, 5% methanol in chloroform) 5-(3-pyridyl)-1-pentanal (96% yield).
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